2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, an oxoethyl group, and a benzoate ester linked to an isoindoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:
Preparation of 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: This can be achieved through the reaction of 5-methyl-1,3-dioxooctahydro-2H-isoindole with benzoic acid under acidic conditions.
Esterification: The benzoic acid derivative is then esterified with 2-(3-methoxyphenyl)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-2-oxoethyl benzoate: Lacks the isoindoline derivative, making it less complex.
3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: Lacks the methoxyphenyl and oxoethyl groups.
Uniqueness
2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H25NO6/c1-15-9-10-20-21(11-15)24(29)26(23(20)28)18-7-3-6-17(12-18)25(30)32-14-22(27)16-5-4-8-19(13-16)31-2/h3-8,12-13,15,20-21H,9-11,14H2,1-2H3 |
InChI Key |
BOFQNRMVJLPPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.